5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one
Overview
Description
“5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that contain a five-membered ring with two heteroatoms, one sulfur atom and one nitrogen atom . Thiazoles are known for their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . For instance, the treatment of ethyl 2-chloro-2-(2-phenylhydrazono)acetate with 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in boiling ethanol containing triethylamine gave a product .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
A study conducted by Meleddu et al. (2016) examined a series of compounds, including 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one derivatives, for their activity against HIV-1 reverse transcriptase. The study found that these compounds are active towards both DNA polymerase and ribonuclease H, showing promise as potential HIV treatment agents (Meleddu et al., 2016).
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one. For instance, Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety, showing significant anticancer activity against breast carcinoma cell line MCF-7 (Gomha et al., 2014). Similarly, Abdelhamid et al. (2010) synthesized compounds demonstrating high antimicrobial and antioxidant activity, potentially applicable in cancer treatment (Abdelhamid et al., 2010).
Antioxidant Activity
Research by Gaffer et al. (2017) and Drapak et al. (2019) demonstrated that certain derivatives of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one exhibit antioxidant properties. These findings suggest potential applications in managing oxidative stress-related diseases (Gaffer et al., 2017), (Drapak et al., 2019).
Synthesis of Heterocyclic Compounds
Compounds containing 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one have been used in the synthesis of various heterocyclic compounds. Nagarapu and Ravirala (2000) described the synthesis of new heterocyclic systems using this compound, which could have multiple pharmaceutical applications (Nagarapu & Ravirala, 2000).
Molecular Docking Studies
Shafeeulla et al. (2017) conducted a study on ligands including 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one, demonstrating their effectiveness against certain cancer cell lines. The study also involved molecular docking analysis to better understand the interaction of these compounds with biological targets (Shafeeulla et al., 2017).
properties
IUPAC Name |
5-methyl-4-phenyl-3H-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-9(11-10(12)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXOJJSMKBDRCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)S1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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